

Principal Structural Isomers: Chlorophthalic Anhydrides

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Compound of Interest

Compound Name: 4-Chlorophthalic anhydride

Cat. No.: B086697

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The core structure is phthalic anhydride, a bicyclic aromatic compound. The chlorine atom can be substituted at four different positions on the benzene ring, leading to four primary structural isomers:

- 3-Chlorophthalic anhydride
- **4-Chlorophthalic anhydride**
- 5-Chlorophthalic anhydride (which is identical to **4-Chlorophthalic anhydride** due to symmetry)
- 6-Chlorophthalic anhydride (which is identical to 3-Chlorophthalic anhydride due to symmetry)

Therefore, there are two distinct structural isomers of chlorophthalic anhydride: 3-chlorophthalic anhydride and **4-chlorophthalic anhydride**.

Physicochemical Data

The following table summarizes key quantitative data for the two primary isomers of chlorophthalic anhydride.

Property	3-Chlorophthalic Anhydride	4-Chlorophthalic Anhydride
Molecular Weight	182.55 g/mol	182.55 g/mol
Melting Point	121-123 °C	67-69 °C
Boiling Point	295-297 °C	295 °C (decomposes)
CAS Number	118-45-6	118-45-6

Experimental Protocols

Synthesis of Chlorophthalic Anhydrides

A common laboratory-scale synthesis involves the direct chlorination of phthalic anhydride. The distribution of the resulting isomers is dependent on the reaction conditions, including the catalyst and temperature.

Protocol: Chlorination of Phthalic Anhydride

- **Reaction Setup:** A three-necked flask is equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap to neutralize excess chlorine and HCl gas produced.
- **Reactants:** Phthalic anhydride is dissolved in a suitable solvent, such as oleum or a high-boiling chlorinated hydrocarbon.
- **Catalyst:** A Lewis acid catalyst, such as ferric chloride (FeCl_3), is added to the mixture.
- **Chlorination:** Chlorine gas is bubbled through the heated solution. The temperature is maintained to control the reaction rate and isomer distribution.
- **Workup:** Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring the mixture into water.
- **Purification:** The crude product is collected by filtration, washed with water to remove the catalyst and any remaining acid, and then dried. The isomers can be separated by fractional crystallization or chromatography.

Biological Activity and Applications

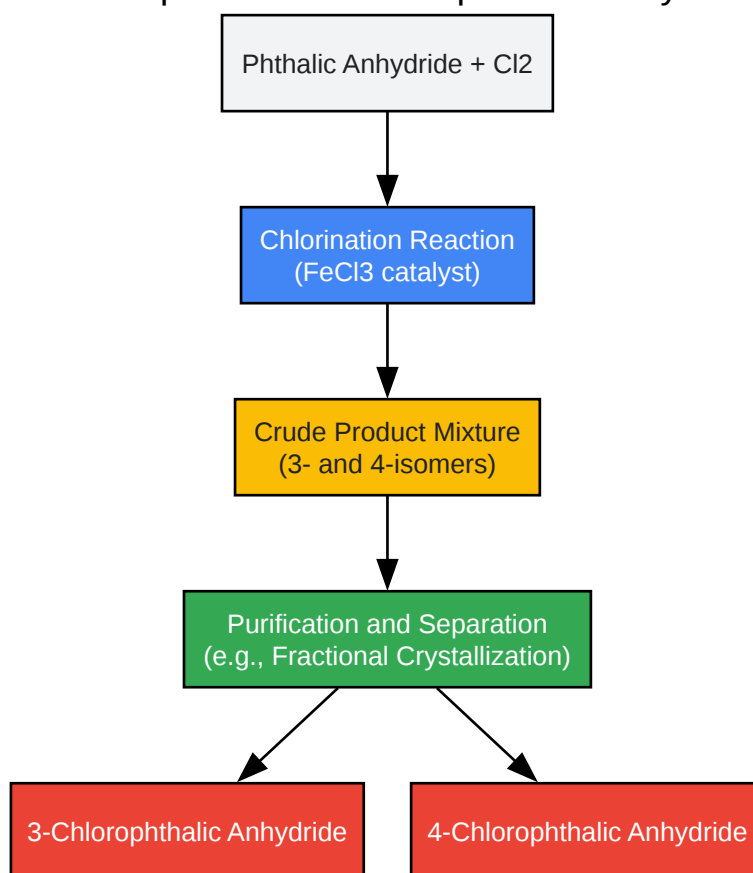
While chlorophthalic anhydrides are primarily used as chemical intermediates, their derivatives have shown biological activity. For instance, they are precursors for the synthesis of certain herbicides and compounds with potential pharmaceutical applications. The differential reactivity of the isomers can lead to derivatives with distinct biological profiles. The interaction of such molecules with biological systems is a key aspect of drug development.

Visualized Workflows and Relationships

Synthesis and Isomer Separation Workflow

The following diagram illustrates the general workflow for the synthesis of chlorophthalic anhydride isomers and their subsequent separation.

Synthesis and Separation of Chlorophthalic Anhydride Isomers



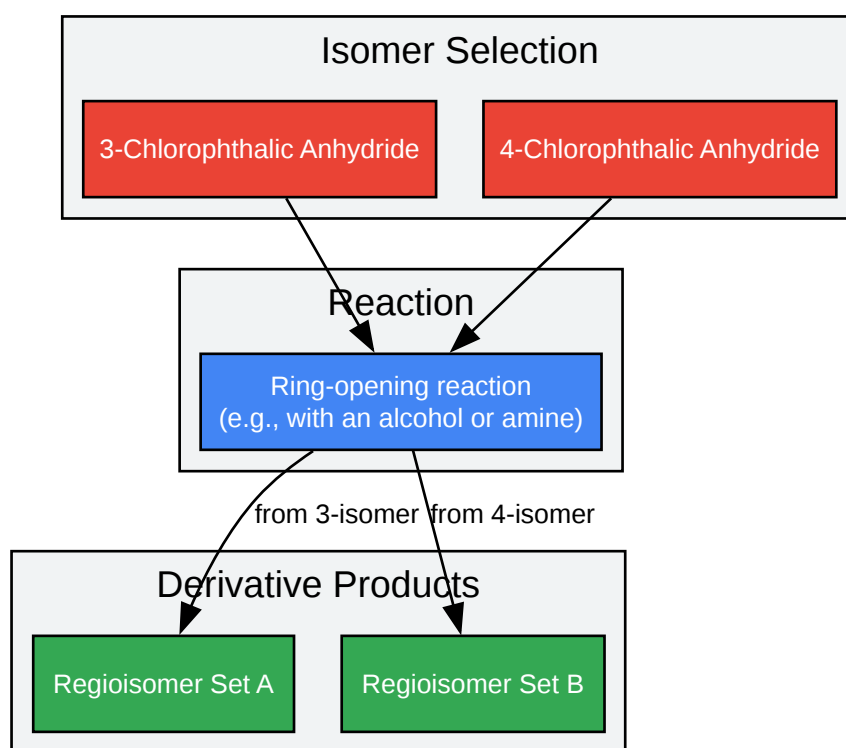
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Caption: General workflow for the synthesis and separation of chlorophthalic anhydride isomers.

Logical Relationship in Derivative Synthesis

The position of the chlorine atom influences the regioselectivity of subsequent reactions, such as esterification or amidation. This logical relationship is crucial for the targeted synthesis of biologically active molecules.

Influence of Isomer Structure on Derivative Synthesis



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Caption: Logical diagram showing how isomer choice dictates the resulting derivative products.

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